molecular formula C10H12O5S B099417 Acetic acid, ((4-(methylsulfonyl)-m-tolyl)oxy)- CAS No. 15267-77-3

Acetic acid, ((4-(methylsulfonyl)-m-tolyl)oxy)-

Cat. No. B099417
CAS RN: 15267-77-3
M. Wt: 244.27 g/mol
InChI Key: AZDBNCXFIOWMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, ((4-(methylsulfonyl)-m-tolyl)oxy)-, also known as tosylate, is a chemical compound widely used in scientific research. It is a sulfonate ester that is commonly used as a leaving group in organic synthesis. Tosylate has a wide range of applications in the field of medicinal chemistry, drug development, and biochemistry.

Mechanism of Action

Tosylate acts as a leaving group in organic reactions, facilitating the formation of new chemical bonds. It is a good leaving group because it is stable and easily displaced by nucleophiles. The Acetic acid, ((4-(methylsulfonyl)-m-tolyl)oxy)- group is commonly used in substitution reactions, where it is displaced by a nucleophile such as an amine or a thiol.
Biochemical and Physiological Effects
Tosylate has no known biochemical or physiological effects on its own. However, it is commonly used in the synthesis of biologically active compounds, which can have a wide range of effects on living organisms.

Advantages and Limitations for Lab Experiments

Tosylate is a versatile leaving group that is widely used in organic synthesis. It is stable, easy to handle, and compatible with a wide range of reaction conditions. However, Acetic acid, ((4-(methylsulfonyl)-m-tolyl)oxy)- has some limitations in certain reactions, such as those involving strong nucleophiles or acidic conditions.

Future Directions

1. Development of new Acetic acid, ((4-(methylsulfonyl)-m-tolyl)oxy)- derivatives with improved leaving group properties.
2. Investigation of the mechanism of Acetic acid, ((4-(methylsulfonyl)-m-tolyl)oxy)- substitution reactions and the factors that affect their rates and selectivity.
3. Synthesis of Acetic acid, ((4-(methylsulfonyl)-m-tolyl)oxy)--based prodrugs for targeted drug delivery.
4. Synthesis of Acetic acid, ((4-(methylsulfonyl)-m-tolyl)oxy)--based molecular probes for imaging and diagnostic applications.
5. Development of new synthetic methods that use Acetic acid, ((4-(methylsulfonyl)-m-tolyl)oxy)- as a key intermediate.
Conclusion
In conclusion, Acetic acid, ((4-(methylsulfonyl)-m-tolyl)oxy)- is a widely used leaving group that has a wide range of applications in scientific research. It is a versatile and stable compound that is widely used in organic synthesis, drug development, and biochemistry. Further research is needed to explore new applications of Acetic acid, ((4-(methylsulfonyl)-m-tolyl)oxy)- and to develop new synthetic methods that use this compound.

Synthesis Methods

Tosylate can be synthesized by reacting toluene with sulfuric acid and then treating the resulting toluene sulfonic acid with methanesulfonyl chloride. The reaction produces Acetic acid, ((4-(methylsulfonyl)-m-tolyl)oxy)- as a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

Tosylate is widely used in scientific research as a leaving group in organic synthesis. It is commonly used in the synthesis of peptides, nucleotides, and other biologically active compounds. Tosylate is also used in the synthesis of drugs such as antiviral agents, anti-inflammatory agents, and anticancer agents.

properties

CAS RN

15267-77-3

Molecular Formula

C10H12O5S

Molecular Weight

244.27 g/mol

IUPAC Name

2-(3-methyl-4-methylsulfonylphenoxy)acetic acid

InChI

InChI=1S/C10H12O5S/c1-7-5-8(15-6-10(11)12)3-4-9(7)16(2,13)14/h3-5H,6H2,1-2H3,(H,11,12)

InChI Key

AZDBNCXFIOWMOS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)O)S(=O)(=O)C

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)O)S(=O)(=O)C

Other CAS RN

15267-77-3

synonyms

2-(3-methyl-4-methylsulfonyl-phenoxy)acetic acid

Origin of Product

United States

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